

Spectroscopic Characterization of 4-(4-chlorophenyl)thiazol-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-chlorophenyl)thiazol-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of the compound **4-(4-chlorophenyl)thiazol-2-amine**, a molecule of interest in medicinal chemistry and drug development. This document outlines the key spectroscopic data and provides detailed experimental protocols for its characterization using various analytical techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

Chemical Name: **4-(4-chlorophenyl)thiazol-2-amine** CAS Number: 2103-99-3 Molecular Formula: $C_9H_7ClN_2S$ Molecular Weight: 210.69 g/mol Appearance: Off-white to light yellow solid.^[1] Melting Point: 162–164 °C^[2]

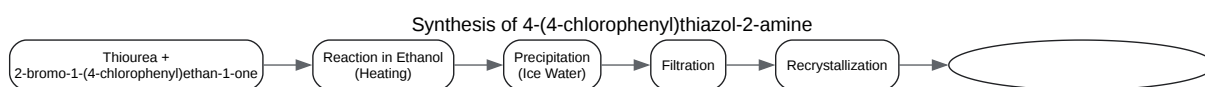
Synthesis

The synthesis of **4-(4-chlorophenyl)thiazol-2-amine** is typically achieved through the Hantzsch thiazole synthesis. This involves the reaction of an α -haloketone with a thiourea derivative. In this case, 2-bromo-1-(4-chlorophenyl)ethan-1-one is reacted with thiourea.

A general procedure involves heating a mixture of thiourea and 2-bromo-1-(4-chlorophenyl)ethan-1-one in a suitable solvent, such as ethanol. The reaction mixture is then

cooled, and the product is precipitated by pouring it into ice water. The resulting solid can be filtered, washed, and recrystallized to yield the pure **4-(4-chlorophenyl)thiazol-2-amine**.

Below is a diagram illustrating the general synthesis workflow.



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Caption: General workflow for the synthesis of **4-(4-chlorophenyl)thiazol-2-amine**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(4-chlorophenyl)thiazol-2-amine**.

FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400-3300	N-H stretching (amine)
~3100-3000	C-H stretching (aromatic)
~1620	C=N stretching (thiazole ring)
~1590	C=C stretching (aromatic ring)
~1540	N-H bending (amine)
~1090	C-Cl stretching
~830	C-H out-of-plane bending (para-substituted benzene)

UV-Vis Spectroscopic Data

Solvent	λ_{max} (nm)
Phosphate buffer	232

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.82–7.79	m	2H	Ar-H (ortho to Cl)
7.43–7.40	m	2H	Ar-H (meta to Cl)
7.10	s	2H	-NH ₂
7.08	s	1H	Thiazole C5-H

¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
168.2	C2 (C-NH ₂)
148.4	C4 (C-Ar)
133.6	Ar-C (para to Cl)
131.4	Ar-C (ipso-Cl)
128.4	Ar-CH (meta to Cl)
127.1	Ar-CH (ortho to Cl)
102.2	C5 (CH)

Mass Spectrometry Data

m/z	Assignment
210/212	$[M]^+$ (Molecular ion peak, showing isotopic pattern for Cl)
175	$[M - Cl]^+$
111	$[C_6H_4Cl]^+$

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Solid):

- A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.
- The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

[3]

Data Acquisition:

- A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
- The sample pellet is placed in the sample holder.
- The FT-IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_{max}), which is related to the electronic transitions within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

- A stock solution of known concentration is prepared by accurately weighing the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or a buffer solution).
- Serial dilutions are made to obtain a series of solutions with decreasing concentrations.

Data Acquisition:

- The spectrophotometer is calibrated using a blank solution (the solvent used for the sample).
- The absorbance of each solution is measured over a specific wavelength range (e.g., 200-400 nm).
- The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6).^[4]
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: The proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environment, and their connectivity.

- ^{13}C NMR: The carbon-13 NMR spectrum is acquired to determine the number of different types of carbon atoms and their chemical environment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with direct infusion.

Sample Preparation:

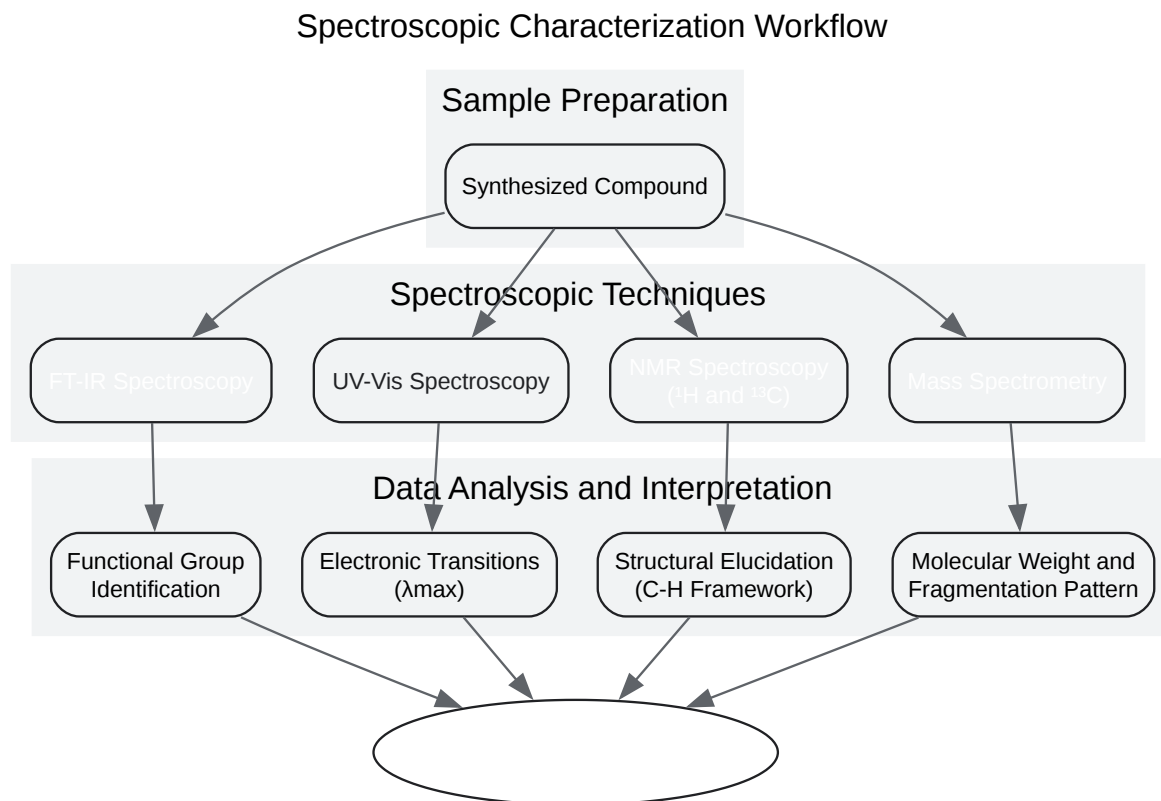
- A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

- The sample is introduced into the ion source of the mass spectrometer.
- The molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI).
- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
- The mass spectrum is recorded, showing the molecular ion peak and various fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **4-(4-chlorophenyl)thiazol-2-amine**.



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Caption: Workflow for the spectroscopic analysis of **4-(4-chlorophenyl)thiazol-2-amine**.

This guide provides a comprehensive overview of the spectroscopic characterization of **4-(4-chlorophenyl)thiazol-2-amine**. The presented data and protocols are intended to assist researchers in the identification and analysis of this compound, facilitating its further investigation in various scientific and developmental contexts.

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